2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . In this study, two newly synthesized imidazo [1,2-a]pyridine derivative (Probe I and Probe II) molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .
Chemical Reactions Analysis
The Probe II molecule showed excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp . It inhibits the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model .Mechanism of Action
Target of Action
The primary target of 2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity and function of the fungal cell membrane .
Pharmacokinetics
This analysis suggested that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-19(2,3)16-13-23-17(21-16)10-9-15(22-23)18(24)20-12-11-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBITAFFZZTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.